molecular formula C9H8F2O B1295064 2',4'-Difluoropropiophenone CAS No. 85068-30-0

2',4'-Difluoropropiophenone

Cat. No.: B1295064
CAS No.: 85068-30-0
M. Wt: 170.16 g/mol
InChI Key: UZWOADNMVRRYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4'-Difluoropropiophenone (CAS: 85068-30-0) is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.15–170.16 g/mol . It features two fluorine atoms at the 2' and 4' positions on the benzene ring, attached to a propiophenone backbone. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of antidepressants and 5-HT2 receptor agonists . Its commercial availability is noted across suppliers such as CymitQuimica and JRD Fluorochemicals, with pricing ranging from €32.00/5g to €262.00/100g .

Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWOADNMVRRYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234134
Record name 2',4'-Difluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-30-0
Record name 1-(2,4-Difluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Difluoropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Difluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-difluoropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’-Difluoropropiophenone can be synthesized through the reaction of 2,4-difluoroacetophenone with sodium hydroxide. Another method involves the fluorination of 2,4-difluoroacetophenone .

Industrial Production Methods: In industrial settings, the preparation of 2’,4’-Difluoropropiophenone typically involves the use of organic solvents such as ethanol, ether, and dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2’,4’-Difluoropropiophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional differences between 2',4'-difluoropropiophenone and its isomers/analogs are summarized below:

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Refractive Index (n<sup>20</sup>D)
This compound 85068-30-0 C₉H₈F₂O 170.16 51–52/1.5 1.193 1.4850
2',5'-Difluoropropiophenone 29112-90-1 C₉H₈F₂O 170.16 39–40/0.5 N/A 1.4860
2',6'-Difluoropropiophenone 85068-31-1 C₉H₈F₂O 170.16 70–71/4 N/A 1.4760
3',4'-Difluoropropiophenone 23384-72-7 C₉H₈F₂O 170.16 64–65/1.8 1.488 N/A
3',5'-Difluoropropiophenone 135306-45-5 C₉H₈F₂O 170.16 N/A N/A N/A

Key Observations :

  • Boiling Points : The 2',4' isomer has a moderate boiling point (51–52°C at 1.5 mmHg), while the 2',5' isomer boils at a lower temperature (39–40°C at 0.5 mmHg), likely due to reduced steric hindrance. The 2',6' isomer requires higher temperatures (70–71°C at 4 mmHg), suggesting stronger intermolecular forces .
  • Density/Refractive Index : The 3',4' isomer exhibits the highest density (1.488), correlating with closer molecular packing from para-fluorine substitution .

Key Observations :

  • 2',4'-Isomer : Demonstrates high utility in central nervous system drug synthesis. Its fluorine substitution pattern enhances electronic effects, facilitating nucleophilic attacks during bromination or amination .
  • 3',5'-Isomer : Reactivity parallels the 2',4' isomer but may exhibit steric or electronic differences due to meta-fluorine placement .

Key Observations :

  • Cost Variations : The 2',4' isomer is more cost-effective for bulk purchases (€262.00/100g), while the 3',4' isomer is significantly pricier (€75.00/250mg), likely due to synthetic complexity .
  • Safety : The 2',4' isomer carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Biological Activity

2',4'-Difluoropropiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a propiophenone backbone with fluorine substitutions at the 2' and 4' positions of the phenyl ring. Its molecular formula is C₁₅H₁₃F₂O, and it has a molecular weight of approximately 252.26 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The introduction of fluorine atoms is believed to enhance these effects by increasing membrane permeability.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, SAR analyses indicate that modifications in the fluorine substitution pattern can affect cytotoxicity against different cancer cell lines.
  • Inhibition of Enzymatic Activity : Some derivatives have been tested for their ability to inhibit specific enzymes linked to disease pathways, such as cyclooxygenase (COX) enzymes involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:

CompoundSubstituentsBiological ActivityIC50 (µM)
This compound2',4'-FAnticancerTBD
3',4'-Difluoropropiophenone3',4'-FAntimicrobialTBD
3-(Trifluoromethyl)propiophenone3-FCOX InhibitorTBD

The data indicates that varying the position and number of fluorine substituents can significantly impact biological activity.

Case Studies

  • Anticancer Research : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory processes. The results demonstrated that certain derivatives showed comparable efficacy to established NSAIDs, indicating potential for further development.
  • Antimicrobial Testing : A series of derivatives were tested against various bacterial strains. The results revealed that fluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination increases membrane permeability and disrupts bacterial integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Difluoropropiophenone
Reactant of Route 2
Reactant of Route 2
2',4'-Difluoropropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.